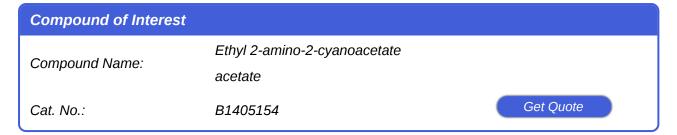


# Technical Guide: Ethyl 2-amino-2-cyanoacetate (CAS 32683-02-6)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of Ethyl 2-amino-2-cyanoacetate, a versatile reagent in organic synthesis.

# **Chemical and Physical Properties**

Ethyl 2-amino-2-cyanoacetate is a colorless liquid with a pleasant odor.[1] It is a functionalized amino acid derivative containing both an ester and a nitrile group, making it a valuable building block for the synthesis of a variety of organic molecules.[1]



Property	Value	Reference
CAS Number	32683-02-6	[2][3]
Molecular Formula	C5H8N2O2	[2]
Molecular Weight	128.13 g/mol	[2]
IUPAC Name	ethyl 2-amino-2-cyanoacetate	[2]
Synonyms	Ethyl aminocyanoacetate, ethyl 3-nitriloalaninate	[2]
Boiling Point	202.9 °C at 760 mmHg	[4]
Density	1.144 g/cm <sup>3</sup>	[4]
Flash Point	76.5 °C	[4]

# **Suppliers**

A variety of chemical suppliers offer Ethyl 2-amino-2-cyanoacetate. The following is a partial list of vendors:

- AChemBlock[3]
- Ambeed[5]
- Pharmaffiliates[3]
- · Sigma-Aldrich

## **Experimental Protocols and Applications**

Ethyl 2-amino-2-cyanoacetate is a versatile reagent, primarily utilized in condensation reactions and the synthesis of heterocyclic compounds.

#### **Knoevenagel Condensation**

The active methylene group in ethyl cyanoacetate makes it an ideal substrate for Knoevenagel condensation reactions with aldehydes and ketones.[6][7] This reaction is a cornerstone for the



formation of carbon-carbon double bonds.

General Experimental Protocol for DABCO-catalyzed Knoevenagel Condensation:[7]

- To a stirred mixture of an aromatic aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in 6.0 g of a composite system of N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) and water (3 g [HyEtPy]Cl in 3 mL H<sub>2</sub>O), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol) at room temperature.[7]
- Monitor the reaction progress using thin-layer chromatography (TLC) until the aldehyde is consumed.[7]
- Upon completion, dilute the reaction mixture with water (30 mL).[7]
- Extract the product with diethyl ether (2 x 20 mL).[7]
- Wash the combined organic phases with brine (2 x 20 mL).[7]
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>.[7]
- Remove the solvent under reduced pressure using a rotary evaporator to yield the nearly pure product.[7]

A variety of aromatic aldehydes bearing both electron-withdrawing and electron-donating groups can be successfully employed in this reaction, providing good to excellent yields of the corresponding  $\alpha,\beta$ -unsaturated products.[7]



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Knoevenagel Condensation Workflow.

#### **Synthesis of Heterocyclic Compounds**







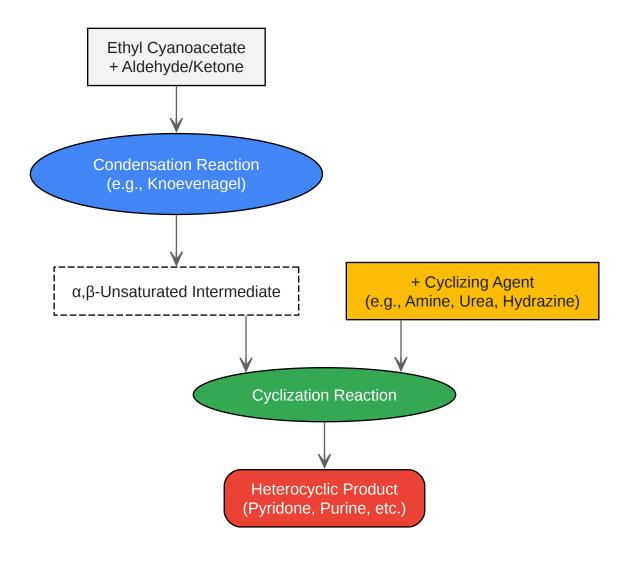
Ethyl cyanoacetate is a key precursor in the synthesis of a wide array of heterocyclic compounds, many of which are of medicinal importance.[6][8]

- Pyridones: Multicomponent reactions involving ethyl cyanoacetate, aromatic aldehydes, acetophenone derivatives, and ammonium acetate can yield 2-pyridone structures.[8]
- Purines: The synthesis of purine derivatives such as theophylline and caffeine can be achieved using ethyl cyanoacetate and N,N'-dimethylurea.[6]
- Pyrimidines: Trimethoprim, a bacteriostatic agent, is synthesized from ethyl cyanoacetate and 3,4,5-trimethoxybenzaldehyde.[6]
- Pyrroles: The antiepileptic drug ethosuximide can be synthesized in a multistep process starting from ethyl cyanoacetate and butanone.

General Workflow for Heterocycle Synthesis:

The synthesis of these diverse heterocyclic systems often follows a common pattern involving an initial condensation reaction followed by a cyclization step.





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General Heterocycle Synthesis Workflow.

#### **Synthesis of Amino Acids**

Ethyl cyanoacetate serves as a starting material for the synthesis of  $\alpha$ -amino acids through a Curtius degradation pathway.[9] This involves the conversion of monosubstituted cyanoacetic esters to cyanoacetisocyanates, which are then hydrolyzed to the corresponding amino acids. [9]

#### **Biological Activity**

Currently, there is limited direct evidence for the biological activity of Ethyl 2-amino-2-cyanoacetate itself. However, many of its derivatives have been investigated for their therapeutic potential. For instance, cyanoacrylate derivatives synthesized via Knoevenagel



condensation have been evaluated for their anticancer activity against various cell lines.[10][11] Furthermore, derivatives of ethyl 2-cyano-3-substituted amino-3-(N-2-fluorophenylethylamino) acrylates have been synthesized and tested for their bioactivity.[1]

### **Spectroscopic Data**

Spectroscopic data for Ethyl 2-amino-2-cyanoacetate, including infrared (IR) and mass spectrometry, are available in public databases such as the NIST WebBook.[12] This information is crucial for reaction monitoring and product characterization.

# Safety and Handling

Ethyl cyanoacetate is a combustible liquid and may cause irritation to the skin, eyes, and respiratory tract.[13] It is important to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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